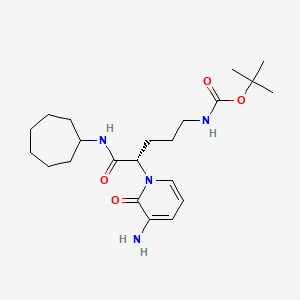
(S)-Tert-butyl (4-(3-amino-2-oxopyridin-1(2H)-YL)-5-(cycloheptylamino)-5-oxopentyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Tert-butyl (4-(3-amino-2-oxopyridin-1(2H)-YL)-5-(cycloheptylamino)-5-oxopentyl)carbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl (4-(3-amino-2-oxopyridin-1(2H)-YL)-5-(cycloheptylamino)-5-oxopentyl)carbamate typically involves multi-step organic reactions. The key steps may include:
Formation of the pyridinone ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the amino group: Amination reactions using reagents like ammonia or amines.
Formation of the carbamate group: This can be done by reacting the amine with tert-butyl chloroformate.
Coupling reactions: To attach the cycloheptylamino and other substituents to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or pyridinone groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxo groups to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the pyridinone ring or the carbamate group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-Tert-butyl (4-(3-amino-2-oxopyridin-1(2H)-YL)-5-(cycloheptylamino)-5-oxopentyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a drug candidate. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a potential lead compound for drug discovery.
Industry
In industry, carbamates are often used as intermediates in the production of pesticides, herbicides, and pharmaceuticals. This compound could be explored for similar applications.
Mécanisme D'action
The mechanism of action of (S)-Tert-butyl (4-(3-amino-2-oxopyridin-1(2H)-YL)-5-(cycloheptylamino)-5-oxopentyl)carbamate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor modulation: It could act as an agonist or antagonist at specific receptors.
Pathway interference: The compound may interfere with biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbaryl: A widely used insecticide with a carbamate structure.
Physostigmine: A medicinal compound used to treat glaucoma and myasthenia gravis.
Rivastigmine: A drug used to treat Alzheimer’s disease.
Uniqueness
(S)-Tert-butyl (4-(3-amino-2-oxopyridin-1(2H)-YL)-5-(cycloheptylamino)-5-oxopentyl)carbamate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness may confer specific biological activities or chemical reactivity that distinguishes it from other carbamates.
Propriétés
Formule moléculaire |
C22H36N4O4 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
tert-butyl N-[(4S)-4-(3-amino-2-oxopyridin-1-yl)-5-(cycloheptylamino)-5-oxopentyl]carbamate |
InChI |
InChI=1S/C22H36N4O4/c1-22(2,3)30-21(29)24-14-8-13-18(26-15-9-12-17(23)20(26)28)19(27)25-16-10-6-4-5-7-11-16/h9,12,15-16,18H,4-8,10-11,13-14,23H2,1-3H3,(H,24,29)(H,25,27)/t18-/m0/s1 |
Clé InChI |
KXOZWLYXJFOAMD-SFHVURJKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)NC1CCCCCC1)N2C=CC=C(C2=O)N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCC(C(=O)NC1CCCCCC1)N2C=CC=C(C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


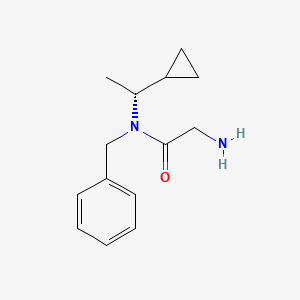
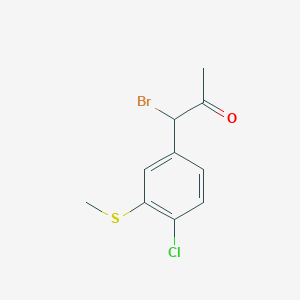
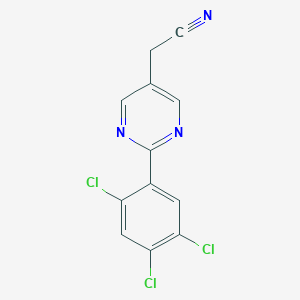
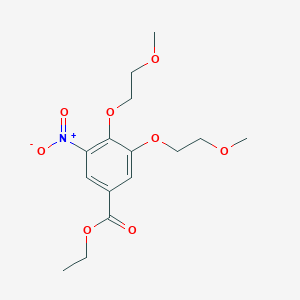
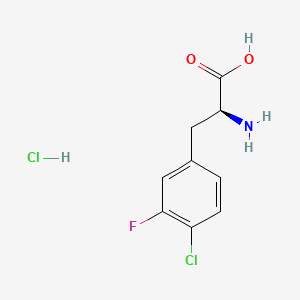


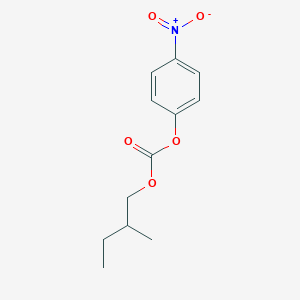
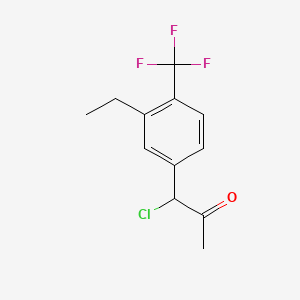
![Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate](/img/structure/B14045575.png)


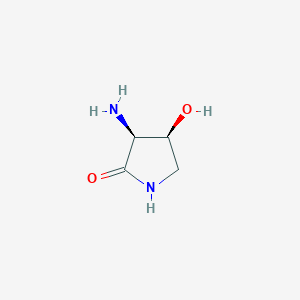
![Methyl 2-oxo-2-(5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045612.png)
